1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Overview
Description
1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound that features a unique imidazo[1,2-b]pyrazole core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the cyclopentyl group and the carboxylic acid functionality further enhances its chemical properties and reactivity.
Mechanism of Action
The imidazole ring is a key structural unit in many pharmaceuticals, agrochemicals, and materials science applications . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
The mode of action of imidazole derivatives can vary greatly depending on their specific structure and the functional groups they contain. Some imidazole derivatives have been found to inhibit certain enzymes, interact with various receptors, or interfere with critical biological pathways .
The pharmacokinetics of imidazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME) properties, can also vary widely and are influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
The result of the action of imidazole derivatives can range from the inhibition of microbial growth in the case of antibacterial activity, to the reduction of inflammation in the case of anti-inflammatory activity, to the killing of cancer cells in the case of antitumor activity .
The action environment, including factors such as pH, temperature, and the presence of other substances, can influence the action, efficacy, and stability of imidazole derivatives .
Biochemical Analysis
Biochemical Properties
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition is crucial as it can help in managing conditions like diabetes by controlling blood sugar levels. The compound’s interaction with α-glucosidase involves binding to the enzyme’s active site, thereby preventing substrate access and subsequent catalysis.
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its binding to α-glucosidase results in enzyme inhibition, which is crucial for its therapeutic effects . Additionally, the compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Its degradation products may also exhibit biological activity, which needs to be considered in long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enzyme inhibition and anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects, including liver toxicity and gastrointestinal disturbances . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of α-glucosidase affects carbohydrate metabolism, leading to changes in glucose levels and energy production . Additionally, the compound may influence other metabolic pathways by modulating the activity of key enzymes and regulatory proteins.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution. For example, it may be transported across cell membranes by specific transporters, allowing for its accumulation in target tissues . Additionally, its binding to plasma proteins can influence its distribution and bioavailability.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and regulatory proteins . This subcellular localization is crucial for its biological activity and therapeutic effects.
Preparation Methods
The synthesis of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid typically involves the following steps:
Cyclization Reaction: The initial step involves the formation of the imidazo[1,2-b]pyrazole core.
Functional Group Introduction: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: Researchers investigate its role in modulating biological pathways and its potential as a therapeutic agent.
Comparison with Similar Compounds
1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can be compared with other similar compounds, such as:
1H-imidazo[1,2-b]pyrazole-7-carboxylic acid: Lacks the cyclopentyl group, resulting in different chemical properties and reactivity.
1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole: Lacks the carboxylic acid group, affecting its solubility and potential biological activity.
Properties
IUPAC Name |
1-cyclopentylimidazo[1,2-b]pyrazole-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-11(16)9-7-12-14-6-5-13(10(9)14)8-3-1-2-4-8/h5-8H,1-4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHUZMNIZCMZTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN3C2=C(C=N3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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